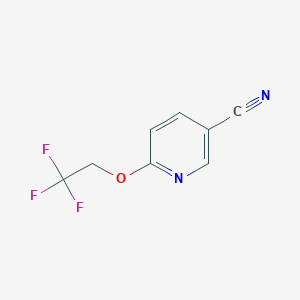

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

概要

説明

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.14 g/mol . It is also known by its IUPAC name, 6-(2,2,2-trifluoroethoxy)nicotinonitrile . This compound is of interest due to its unique chemical structure, which includes a trifluoroethoxy group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

化学反応の分析

Types of Reactions

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to compounds with potential anti-inflammatory and anticancer properties. The trifluoroethoxy group enhances lipophilicity, improving membrane permeability and bioavailability in biological systems.

Mechanism of Action

The mechanism of action involves interactions with specific biological targets such as enzymes or receptors. The electron-withdrawing nature of the trifluoroethoxy group increases the compound's reactivity, facilitating electrophilic substitutions and nucleophilic additions. This reactivity is crucial for developing new therapeutic agents.

Agrochemicals

Development of Herbicides and Pesticides

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is utilized in the formulation of agrochemicals, particularly herbicides and pesticides. Its ability to interact with biological targets makes it valuable for creating compounds that can effectively control agricultural pests and weeds.

Materials Science

Synthesis of Advanced Materials

The compound is explored in materials science for its potential in synthesizing advanced materials such as polymers and liquid crystals. These materials have applications in electronics and display technologies due to their unique optical and electronic properties.

Case Study 1: Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit promising anti-cancer activity. In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis through specific signaling pathways.

Case Study 2: Herbicide Development

A study focusing on the agrochemical applications showed that formulations containing this compound significantly reduced weed populations in controlled environments. The interaction with plant metabolic pathways led to effective herbicidal activity while minimizing harm to non-target species.

Case Study 3: Material Properties

Investigations into the material properties of polymers synthesized from this compound revealed enhanced thermal stability and mechanical strength compared to conventional materials. This advancement opens avenues for creating more durable products in various industrial applications.

作用機序

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal and agrochemical applications .

類似化合物との比較

Similar Compounds

6-(Trifluoromethyl)pyridine-3-carbonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .

生物活性

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a novel organic compound characterized by its unique trifluoroethoxy and cyano functionalities attached to a pyridine ring. With the molecular formula C₈H₅F₃N₂O and a molecular weight of approximately 202.13 g/mol, this compound exhibits significant potential in various biological applications due to its structural properties. This article reviews the biological activity of this compound, focusing on its interaction with biological targets, mechanisms of action, and potential therapeutic applications.

The compound's structure features a pyridine ring substituted at the 6-position with a 2,2,2-trifluoroethoxy group and at the 3-position with a cyano group. The trifluoroethoxy group enhances the compound's lipophilicity and binding affinity to various biomolecules, which is crucial for its biological activity. The electron-withdrawing nature of both the trifluoroethoxy and cyano groups contributes to its reactivity in biochemical processes.

Interaction with Biological Targets

Research indicates that this compound interacts with several biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory or activating effects on key enzymes such as kinases and phosphatases.

Binding Affinity Studies:

- Target Enzymes: The compound has shown potential as an inhibitor of specific enzymes involved in signal transduction pathways.

- Receptor Interactions: It may also bind to receptors influencing neurotransmitter systems, suggesting possible applications in neuropharmacology.

Cellular Effects

The compound's influence extends to cellular processes:

- Cell Signaling Modulation: It can modulate signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Alteration: Studies indicate that it may affect gene expression profiles associated with various diseases.

The mechanism through which this compound exerts its biological effects involves specific binding interactions with target biomolecules. The trifluoroethoxy group enhances binding affinity to active sites on enzymes, potentially leading to inhibition or activation depending on the context .

Molecular Interactions:

- Electrophilic Substitution Reactions: The presence of the cyano group allows for nucleophilic additions and substitutions.

- Reactivity Enhancement: The unique combination of functional groups facilitates further functionalization for developing more complex bioactive molecules.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Inhibition Studies: A study demonstrated that similar pyridine derivatives inhibited certain kinases involved in cancer progression with IC50 values ranging from 200 to 300 nM .

- Neuropharmacological Effects: Research on related trifluoromethyl compounds has shown promise in treating neurological disorders by modulating neurotransmitter receptor activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(Trifluoromethyl)pyridine | Pyridine derivative | Contains a trifluoromethyl group |

| 6-(Trifluoromethyl)pyridine | Pyridine derivative | Similar electronic effects but different substituent |

| 4-(Trifluoromethyl)benzonitrile | Benzonitrile | Aromatic ring with a nitrile group |

| 6-Amino-3-pyridinemalononitrile | Pyridine derivative | Contains an amino group enhancing reactivity |

| 4-(Trifluoromethyl)benzoic acid | Benzoic acid derivative | Carboxylic acid functional group |

The unique combination of both cyano and trifluoroethoxy functionalities in this compound enhances its reactivity compared to other similar compounds.

特性

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWYJAWPPUERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380384 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159981-18-7 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159981-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。